

Erucyl Methane Sulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erucyl methane sulfonate*

Cat. No.: *B7803971*

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of **erucyl methane sulfonate**. Due to the limited availability of experimental data for this specific long-chain alkyl methanesulfonate, this guide incorporates predicted data and established protocols for analogous compounds to offer a thorough resource for research and development applications.

Chemical Identity and Structure

Erucyl methane sulfonate, also known by its IUPAC name (Z)-docos-13-en-1-yl methanesulfonate, is the ester of erucyl alcohol and methanesulfonic acid.[1] Its structure consists of a long C22 monounsaturated alkyl chain derived from erucic acid, linked to a methanesulfonate group. The methanesulfonate moiety is an excellent leaving group, making **erucyl methane sulfonate** a potent alkylating agent, a characteristic shared with other alkyl methanesulfonates.[2]

Chemical Structure:

Caption: 2D Structure of **Erucyl Methane Sulfonate**.

Physicochemical Properties

Comprehensive experimental data for **erucyl methane sulfonate** is not readily available in public literature. The following tables summarize its known identifiers and a combination of predicted and available physical properties. For comparison, the experimental properties of its precursor, erucyl alcohol, are also provided.

Table 1: Chemical Identifiers of **Erucyl Methane Sulfonate**

Identifier	Value
CAS Number	102542-59-6[1]
Molecular Formula	C ₂₃ H ₄₆ O ₃ S[1]
Molecular Weight	402.68 g/mol [1]
Synonyms	Methanesulfonic acid, 13-docosenyl ester; (Z)-docos-13-en-1-yl methanesulfonate[1][3]
SMILES	<chem>CCCCCCCC\C=C/CCCCCCCCCCCCCOS(=O)(=O)C</chem>
InChI	InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10-[1]

Table 2: Physicochemical Properties of **Erucyl Methane Sulfonate** (Predicted)

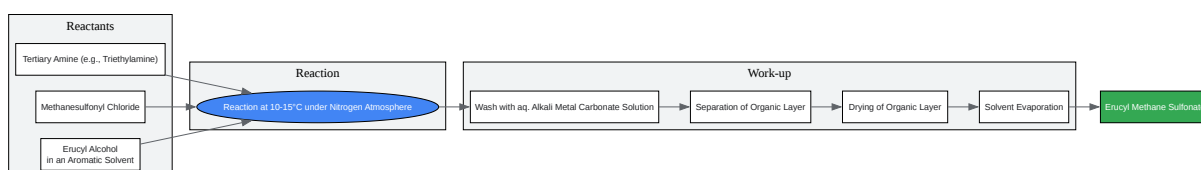
Property	Value
Density	0.9±0.1 g/cm ³
Boiling Point	504.1±19.0 °C at 760 mmHg
Flash Point	258.7±21.5 °C
Refractive Index	1.467
Storage	-20°C[3]
Purity (Commercial)	>99%[1]

Table 3: Experimental Physicochemical Properties of Erucyl Alcohol ((Z)-docos-13-en-1-ol)

Property	Value
CAS Number	629-98-1
Molecular Formula	C ₂₂ H ₄₄ O
Molecular Weight	324.58 g/mol
Appearance	White, soft solid
Melting Point	33 °C
Boiling Point	225 °C at 5 mmHg
Density	0.847 g/cm ³
Refractive Index	1.463
Solubility	Soluble in alcohol and most organic solvents; low solubility in water.

Synthesis and Experimental Protocols

Erucyl methane sulfonate is synthesized from erucyl alcohol. The most common and efficient method for preparing alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a tertiary amine base.



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Caption: General Synthesis Workflow for **Erucyl Methane Sulfonate**.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of alkyl methanesulfonates.

Materials:

- Erucyl alcohol
- Methanesulfonyl chloride
- Triethylamine (or another suitable tertiary amine)
- Anhydrous aromatic solvent (e.g., toluene or xylene)
- Aqueous sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Nitrogen gas supply

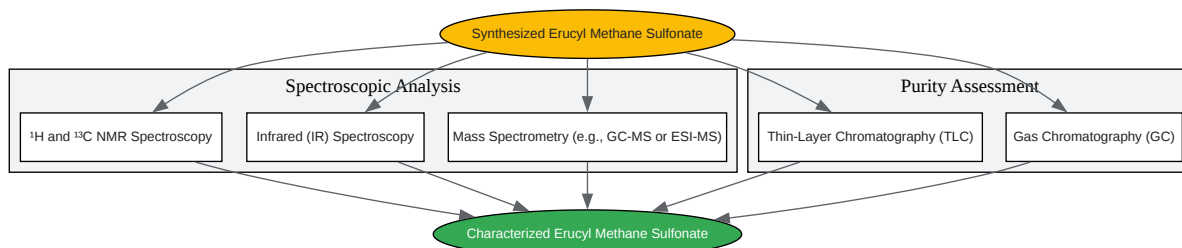
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve erucyl alcohol in the anhydrous aromatic solvent.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add triethylamine to the stirred solution.
- Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **erucyl methane sulfonate**.
- The product can be further purified by column chromatography on silica gel if necessary.

Characterization and Analysis

The characterization of **erucyl methane sulfonate** would typically involve a combination of spectroscopic techniques to confirm its structure and purity.



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Caption: General Workflow for the Characterization of **Erucyl Methane Sulfonate**.

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methanesulfonate group (a singlet around 3.0 ppm for the CH₃-S), the methylene group attached to the sulfonate oxygen (a triplet around 4.2 ppm for -CH₂-O-), the vinylic protons of the double bond (a multiplet around 5.3 ppm), and a complex series of multiplets for the long alkyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the methyl carbon of the methanesulfonate group (around 38 ppm), the carbon of the methylene group attached to the sulfonate oxygen (around 70 ppm), the vinylic carbons (around 130 ppm), and numerous signals for the carbons of the long alkyl chain.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonate group, specifically the asymmetric and symmetric S=O stretching vibrations (around 1350 cm⁻¹ and 1175 cm⁻¹, respectively) and the S-O-C stretching vibration (around 970 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis, likely via GC-MS or ESI-MS, would be used to confirm the molecular weight of 402.68 g/mol .[\[1\]](#) Fragmentation patterns would likely show the loss of the methanesulfonate group and characteristic cleavages along the alkyl chain.

Biological Activity and Toxicology

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of **erucyl methane sulfonate** with any particular signaling pathways.

Genotoxicity of Alkyl Methanesulfonates

Erucyl methane sulfonate belongs to the class of alkyl methanesulfonates, many of which are known to be genotoxic.[\[2\]](#) The methanesulfonate group is an excellent leaving group, facilitating the alkylation of nucleophilic sites in biological macromolecules, including DNA.[\[2\]](#)

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-characterized mutagens and carcinogens.[\[2\]](#)[\[4\]](#) Their mechanism of toxicity involves the alkylation of DNA bases, particularly at the N7 position of guanine and the N3 position of adenine.[\[5\]](#) This can lead to DNA strand breaks, chromosomal aberrations, and mutations.[\[6\]](#) Some alkyl methanesulfonates can also act as anticancer agents by interfering with DNA replication in rapidly dividing cells.[\[2\]](#)

While the genotoxicity of long-chain alkyl methanesulfonates like **erucyl methane sulfonate** is less studied, it is reasonable to presume a similar mechanism of action. The long alkyl chain will significantly increase the lipophilicity of the molecule, which may affect its cellular uptake,

distribution, and interaction with DNA. Therefore, **erucyl methane sulfonate** should be handled with appropriate safety precautions as a potential mutagen and carcinogen.[7]

Applications in Research and Drug Development

Long-chain alkyl methanesulfonates are used in various chemical and biological research areas. Long-chain alkyl sulfonates have been utilized as ion-pairing reagents in the analysis of water-soluble vitamins.[2] Given their nature as alkylating agents, they can be employed as tool compounds in studies of DNA damage and repair mechanisms.[8]

In the context of drug development, the use of methanesulfonic acid to form salts of active pharmaceutical ingredients (APIs) is common.[9] This has raised regulatory concerns about the potential for the formation of genotoxic alkyl methanesulfonate impurities if alcoholic solvents are used in the manufacturing process.[9] A thorough understanding of the properties and synthesis of compounds like **erucyl methane sulfonate** is therefore crucial for impurity profiling and ensuring the safety of pharmaceutical products.

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